molecular formula C21H15N3O3 B10868070 2-benzyl-3-(2-nitrophenyl)quinazolin-4(3H)-one

2-benzyl-3-(2-nitrophenyl)quinazolin-4(3H)-one

Cat. No.: B10868070
M. Wt: 357.4 g/mol
InChI Key: BUXRZGSQGPBBBY-UHFFFAOYSA-N
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Description

2-Benzyl-3-(2-nitrophenyl)-4(3H)-quinazolinone is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a benzyl group at the second position, a nitrophenyl group at the third position, and a quinazolinone core, making it a molecule of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-3-(2-nitrophenyl)-4(3H)-quinazolinone typically involves the following steps:

    Starting Materials: The synthesis begins with anthranilic acid, benzyl chloride, and 2-nitrobenzaldehyde.

    Formation of Quinazolinone Core: Anthranilic acid reacts with 2-nitrobenzaldehyde in the presence of a dehydrating agent such as polyphosphoric acid to form the quinazolinone core.

    Benzylation: The quinazolinone intermediate is then treated with benzyl chloride in the presence of a base like potassium carbonate to introduce the benzyl group at the second position.

The overall reaction can be summarized as follows:

Anthranilic acid+2-nitrobenzaldehydePPAQuinazolinone intermediateBenzyl chloride, K2CO32-Benzyl-3-(2-nitrophenyl)-4(3H)-quinazolinone\text{Anthranilic acid} + \text{2-nitrobenzaldehyde} \xrightarrow{\text{PPA}} \text{Quinazolinone intermediate} \xrightarrow{\text{Benzyl chloride, K}_2\text{CO}_3} \text{2-Benzyl-3-(2-nitrophenyl)-4(3H)-quinazolinone} Anthranilic acid+2-nitrobenzaldehydePPA​Quinazolinone intermediateBenzyl chloride, K2​CO3​​2-Benzyl-3-(2-nitrophenyl)-4(3H)-quinazolinone

Industrial Production Methods

In an industrial setting, the synthesis of 2-benzyl-3-(2-nitrophenyl)-4(3H)-quinazolinone would be scaled up using similar reaction conditions but with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

    Oxidation: The quinazolinone core can be oxidized under strong oxidative conditions to form quinazoline derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Reduction: 2-Benzyl-3-(2-aminophenyl)-4(3H)-quinazolinone.

    Substitution: Various substituted quinazolinones depending on the nucleophile used.

    Oxidation: Quinazoline derivatives with different oxidation states.

Scientific Research Applications

2-Benzyl-3-(2-nitrophenyl)-4(3H)-quinazolinone has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into its mechanism of action.

    Pharmaceutical Development: It serves as a lead compound for the development of new drugs targeting various diseases, including infectious diseases and inflammatory conditions.

    Chemical Biology: Researchers use it to probe biological systems and understand the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 2-benzyl-3-(2-nitrophenyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group is crucial for binding to the active site of enzymes, while the quinazolinone core provides structural stability and enhances binding affinity. The benzyl group may contribute to the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

    2-Benzyl-4(3H)-quinazolinone: Lacks the nitrophenyl group, which may reduce its biological activity.

    3-(2-Nitrophenyl)-4(3H)-quinazolinone: Lacks the benzyl group, potentially affecting its lipophilicity and membrane permeability.

    2-Phenyl-3-(2-nitrophenyl)-4(3H)-quinazolinone: Contains a phenyl group instead of a benzyl group, which may alter its binding properties and biological activity.

Uniqueness

2-Benzyl-3-(2-nitrophenyl)-4(3H)-quinazolinone is unique due to the presence of both the benzyl and nitrophenyl groups, which together enhance its biological activity and make it a versatile compound for various research applications. Its structure allows for multiple modifications, making it a valuable scaffold in drug discovery and development.

Properties

Molecular Formula

C21H15N3O3

Molecular Weight

357.4 g/mol

IUPAC Name

2-benzyl-3-(2-nitrophenyl)quinazolin-4-one

InChI

InChI=1S/C21H15N3O3/c25-21-16-10-4-5-11-17(16)22-20(14-15-8-2-1-3-9-15)23(21)18-12-6-7-13-19(18)24(26)27/h1-13H,14H2

InChI Key

BUXRZGSQGPBBBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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